molecular formula C12H23NO2 B6361377 Methyl 1-amino-1-cyclodecanecarboxylate CAS No. 851662-69-6

Methyl 1-amino-1-cyclodecanecarboxylate

Cat. No.: B6361377
CAS No.: 851662-69-6
M. Wt: 213.32 g/mol
InChI Key: DDMRAJLUAZVGOD-UHFFFAOYSA-N
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Description

Methyl 1-amino-1-cyclodecanecarboxylate is a bicyclic organic compound characterized by a 10-membered cyclodecane ring substituted with an amino group and a methyl ester at the same carbon position. The compound’s large ring size likely reduces ring strain compared to smaller cyclic analogs, influencing its stability, solubility, and reactivity .

Properties

IUPAC Name

methyl 1-aminocyclodecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-15-11(14)12(13)9-7-5-3-2-4-6-8-10-12/h2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMRAJLUAZVGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Alkylation of Nitrile Precursors

A method analogous to the cyclopropanation of 2-phenyl acetonitrile with 1,2-dibromoethane (as described for 1-phenylcyclopropane carboxamide derivatives) could be extrapolated for cyclodecane formation. Here, a nitrile precursor (e.g., 2-cyano-decanoic acid methyl ester) might undergo α-alkylation with 1,10-dibromodecane under basic conditions. This would require optimization of base strength and temperature to favor cyclodecane ring closure over polymerization.

Hypothetical Reaction Pathway:

  • α-Alkylation:
    R-CN + 1,10-dibromodecaneNaOHR-C(C10H20)-CN\text{R-CN + 1,10-dibromodecane} \xrightarrow{\text{NaOH}} \text{R-C(C}_{10}\text{H}_{20}\text{)-CN}

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid using concentrated HCl.

  • Esterification: Treatment with methanol under acidic conditions to yield the methyl ester.

Dieckmann Cyclization Adaptations

Dieckmann cyclization, typically used for 5- or 6-membered rings, could be attempted with longer diesters. For example, a diester precursor (e.g., dimethyl aminodecanedioate) might undergo intramolecular ester condensation under high-dilution conditions to form the cyclodecane ring. However, steric hindrance and ring strain would necessitate careful temperature and solvent selection.

Functional Group Introduction Post-Cyclization

Amino Group Incorporation

The synthesis of 1-amino-cyclopropane-carboxylic acid derivatives via acylation and saponification provides a template for introducing amino groups into cyclodecane systems.

Proposed Steps:

  • Acylation: React a cyclodecane carboxylic acid ester with an acylating agent (e.g., acetyl chloride) to protect the amine during subsequent steps.

  • Saponification: Hydrolyze the ester to the carboxylic acid using aqueous alkali.

  • Amination: Introduce the amino group via Hofmann degradation or Curtius rearrangement, followed by deprotection.

Coupling Reactions

The one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides demonstrates the utility of acyl chlorides in forming amides. For cyclodecane derivatives, coupling the pre-formed cyclodecanecarboxylic acid chloride with a methylamine source could yield the target compound.

Example Protocol:

  • Generate cyclodecanecarboxylic acid chloride using oxalyl chloride.

  • React with methylamine in the presence of a base (e.g., triethylamine) to form the amide.

  • Reduce the amide to the amine using LiAlH4_4 or catalytic hydrogenation.

Challenges and Optimization Considerations

Ring Strain and Steric Effects

Cyclodecane’s non-planar conformation increases steric hindrance, complicating cyclization. High-dilution techniques and template-assisted synthesis (e.g., metal coordination) may mitigate this.

Regioselectivity and Stereochemistry

Ensuring the amino and ester groups occupy the 1-position requires directing groups or asymmetric catalysis. Chiral auxiliaries, as seen in cyclopropane syntheses, could enforce desired stereochemistry.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
α-AlkylationScalable; uses commercially available reagentsLow yield due to competing polymerization
Dieckmann CyclizationAtom-economicalLimited to specific ester precursors
Coupling ReactionsHigh functional group toleranceRequires pre-formed cyclodecane intermediates

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-1-cyclodecanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound .

Scientific Research Applications

Methyl 1-amino-1-cyclodecanecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of amino acid derivatives and their biological activities.

    Medicine: It has potential therapeutic applications due to its unique chemical properties and biological activity.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-1-cyclodecanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an agonist or antagonist in various biochemical pathways, influencing the activity of enzymes and receptors . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of methyl 1-amino-1-cyclodecanecarboxylate with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size CAS Number Key Features
This compound C₁₂H₂₁NO₂ 223.30 (hypothetical) 10 N/A Low ring strain, hydrophobic
Methyl 1-amino-1-cyclopentanecarboxylate C₇H₁₁NO₂ 143.18 5 78388-61-1 Moderate ring strain, polar
1-(Methylamino)cyclopropane-1-carboxylate C₅H₉NO₂ 115.13 3 104768-35-6 High ring strain, reactive
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 5 1314922-38-7 Isomeric variation, similar MW

Key Observations :

  • Ring Strain : Smaller rings (cyclopropane) exhibit higher strain, increasing reactivity but reducing stability. The cyclodecane derivative’s larger ring minimizes strain, enhancing thermal stability .
  • Hydrophobicity : Larger rings (e.g., cyclodecane) are more hydrophobic than smaller analogs, affecting solubility in polar solvents .
  • Isomerism: Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) demonstrates how positional isomerism alters physicochemical behavior compared to the 1-amino-substituted cyclopentane analog .

Q & A

Q. How can researchers optimize the synthesis of Methyl 1-amino-1-cyclodecanecarboxylate to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step protocols with controlled reaction conditions (e.g., temperature, catalysts, and solvent systems). For cyclopropane analogs, methods like oxidative cycloaddition (e.g., ceric ammonium nitrate-mediated reactions) or continuous flow synthesis have been effective in enhancing efficiency and purity . Purification via column chromatography or recrystallization, followed by spectroscopic validation (NMR, IR), ensures product integrity.

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow first-aid protocols: rinse eyes/skin with water for 15 minutes, provide fresh air if inhaled, and seek medical attention . Stability studies under varying pH and temperature conditions are recommended to assess decomposition risks.

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction pathways?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties and reaction energetics. PubChem-derived InChI and SMILES data enable molecular docking simulations to predict interactions with biological targets or catalytic systems . Software like Gaussian or ORCA is recommended for thermodynamic and kinetic analyses.

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in this compound derivatives using advanced spectroscopic techniques?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify connectivity in cyclodecane rings. X-ray crystallography is critical for confirming stereochemistry, especially in hydrochloride salt forms . Dynamic NMR can also assess conformational flexibility in solution.

Q. What strategies address contradictory bioactivity data observed in studies of this compound analogs?

  • Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., assay conditions, cell lines). Meta-analyses using random-effects models can quantify heterogeneity across studies . Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can the pharmacodynamic profile of this compound derivatives against neurological targets be elucidated?

  • Methodological Answer: Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity for targets like GABA receptors. In vivo behavioral studies in model organisms, paired with pharmacokinetic profiling (plasma protein binding, BBB permeability), refine therapeutic potential . Structure-activity relationship (SAR) studies comparing aminomethyl and fluorinated analogs are critical .

Data Analysis & Presentation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Nonlinear regression (e.g., log-logistic models) calculates EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Visualize data with dose-response curves and 95% confidence intervals .

Q. How should researchers present conflicting crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer: Tabulate discrepancies (e.g., bond lengths from XRD vs. DFT predictions) and discuss sources of error (e.g., crystal packing effects). Use Q-Q plots or Bland-Altman analyses to assess agreement between techniques .

Experimental Design

Q. What controls are essential when evaluating the enzymatic inhibition of this compound derivatives?

  • Methodological Answer: Include positive controls (known inhibitors), negative controls (vehicle-only), and substrate-only blanks. Pre-incubate enzymes with inhibitors to assess time-dependent effects. Normalize activity to protein concentration (Bradford assay) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for cyclodecane-based analogs?

  • Methodological Answer:
    Synthesize derivatives with systematic substitutions (e.g., varying aminoalkyl chain lengths or fluorination sites). Test all compounds under identical assay conditions and apply multivariate analysis (PCA or PLS) to identify critical structural determinants .

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